3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo-
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Overview
Description
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenoxyacetic acid with cyclohexylamine to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting tumor growth and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
2-Phenoxymethylquinazoline derivatives: These compounds have similar substituents and are used in medicinal chemistry
Uniqueness
What sets 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
CAS No. |
85063-15-6 |
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Molecular Formula |
C23H24ClN3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-11-5-7-13-20(18)30-15-21-26-19-12-6-4-10-17(19)23(29)27(21)14-22(28)25-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
MQHLPMREFUIAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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